P-Nitrophenyl-N-acetyl-1-thio-B-D-*gluco saminide
Description
P-Nitrophenyl-N-acetyl-1-thio-B-D-gluco saminide: is a synthetic compound widely used in biochemical research. It is known for its role as a substrate in enzymatic assays, particularly for the detection of N-acetyl-β-D-glucosaminidase activity . The compound’s structure includes a nitrophenyl group, an acetyl group, and a thioglycoside linkage, making it a valuable tool in various scientific studies.
Properties
Molecular Formula |
C14H18N2O7S |
|---|---|
Molecular Weight |
358.37 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenyl)sulfanyloxan-3-yl]acetamide |
InChI |
InChI=1S/C14H18N2O7S/c1-7(18)15-11-13(20)12(19)10(6-17)23-14(11)24-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14+/m1/s1 |
InChI Key |
XXHJAPWYKMBYHF-KSTCHIGDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of P-Nitrophenyl-N-acetyl-1-thio-B-D-gluco saminide typically involves the reaction of 4-nitrophenyl thiol with N-acetyl-β-D-glucosamine. The process includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of N-acetyl-β-D-glucosamine are protected using suitable protecting groups.
Formation of Thioglycoside Linkage: The protected N-acetyl-β-D-glucosamine is reacted with 4-nitrophenyl thiol in the presence of a catalyst to form the thioglycoside linkage.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods: : Industrial production of P-Nitrophenyl-N-acetyl-1-thio-B-D-gluco saminide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and catalyst concentration, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: : P-Nitrophenyl-N-acetyl-1-thio-B-D-gluco saminide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by N-acetyl-β-D-glucosaminidase to release p-nitrophenol, which is detectable by its yellow color.
Oxidation and Reduction: The nitrophenyl group can participate in oxidation and
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